molecular formula C13H18N2OS B399663 3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA

3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA

Cat. No.: B399663
M. Wt: 250.36g/mol
InChI Key: WWXSSFFZSQPJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N’-(2-sec-butylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of an acetyl group, a sec-butylphenyl group, and a thiourea moiety.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-phenylthiourea: Similar structure but lacks the acetyl and sec-butylphenyl groups.

    N,N’-diethylthiourea: Contains ethyl groups instead of acetyl and sec-butylphenyl groups.

Uniqueness

N-acetyl-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of both acetyl and sec-butylphenyl groups, which enhance its biological activity and chemical reactivity compared to simpler thiourea derivatives. This structural complexity allows for a broader range of applications and interactions with biological targets.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36g/mol

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17)

InChI Key

WWXSSFFZSQPJFL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C

Origin of Product

United States

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